1-(5-chloro-2-methylphenyl)-N-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
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Overview
Description
1-(5-chloro-2-methylphenyl)-N-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a chemical compound belonging to the class of pyrazolo[3,4-d]pyrimidine derivatives. These compounds are known for their diverse biological activities, including potential anti-cancer properties . The structure of this compound includes a pyrazolo[3,4-d]pyrimidine core, which is a fused heterocyclic system, and a 5-chloro-2-methylphenyl group attached to the pyrazole ring.
Mechanism of Action
The mechanism of action of these compounds can vary depending on their specific structure and the targets they interact with. Some pyrazolo[3,4-d]pyrimidines have been found to inhibit certain enzymes, such as cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation . By inhibiting these enzymes, these compounds can potentially interfere with the proliferation of cancer cells .
The pharmacokinetics of these compounds, including their absorption, distribution, metabolism, and excretion (ADME), can also vary. Factors such as the compound’s lipophilicity can influence its ability to diffuse into cells .
Preparation Methods
The synthesis of 1-(5-chloro-2-methylphenyl)-N-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the synthesis may start with the reaction of 5-chloro-2-methylbenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate can then undergo cyclization with a suitable reagent, such as ethyl acetoacetate, to form the pyrazole ring. Subsequent reactions with appropriate reagents can introduce the pyrimidine ring and the propylamine group .
Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity. This may include the use of catalysts, solvents, and controlled reaction conditions to ensure efficient and scalable production.
Chemical Reactions Analysis
1-(5-chloro-2-methylphenyl)-N-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction typically affects the methyl group, converting it to a carboxylic acid or aldehyde.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions may reduce any carbonyl groups present in the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group.
Scientific Research Applications
1-(5-chloro-2-methylphenyl)-N-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor.
Medicine: The compound’s potential anti-cancer properties are of particular interest in medicinal chemistry. It is being investigated for its ability to inhibit the growth of cancer cells and induce apoptosis.
Industry: In the pharmaceutical industry, the compound is used in the development of new therapeutic agents.
Comparison with Similar Compounds
1-(5-chloro-2-methylphenyl)-N-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine can be compared to other pyrazolo[3,4-d]pyrimidine derivatives, such as:
1-(5-chloro-2-methylphenyl)-N-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine: This compound has a similar structure but with an ethyl group instead of a propyl group. It may exhibit different biological activities and potency.
1-(5-chloro-2-methylphenyl)-N-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine: This derivative has a methyl group, which may affect its solubility and bioavailability.
1-(5-chloro-2-methylphenyl)-N-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine: The isopropyl group in this compound may lead to different steric interactions and binding affinities with target enzymes.
These comparisons highlight the uniqueness of this compound in terms of its structure and potential biological activities.
Biological Activity
1-(5-chloro-2-methylphenyl)-N-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a compound belonging to the pyrazolo[3,4-d]pyrimidine class, which has garnered attention in medicinal chemistry due to its diverse biological activities, particularly as an inhibitor of cyclin-dependent kinases (CDKs). The structural features of this compound allow it to interact with various biological targets, making it a candidate for further research in cancer therapy and other therapeutic areas.
Chemical Structure and Properties
The molecular formula of this compound is C15H17ClN4, and it possesses a unique pyrazolo[3,4-d]pyrimidine core substituted with a chloro group and a propyl amine. This configuration is crucial for its biological activity.
Research indicates that compounds in this class can inhibit CDK2, a key regulator of the cell cycle. Inhibition of CDK2 leads to cell cycle arrest and reduced proliferation in various cancer cell lines. Molecular docking studies have shown that this compound fits well into the active site of CDK2, forming critical hydrogen bonds that enhance its inhibitory potential.
Anticancer Activity
Several studies have demonstrated the anticancer potential of this compound:
- Inhibition of Cancer Cell Lines : The compound was tested against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer). It exhibited significant cytotoxic effects with IC50 values indicating potent activity in inhibiting cell growth.
Comparison with Related Compounds
A comparative analysis with similar pyrazolo[3,4-d]pyrimidine derivatives highlights the unique biological profile of this compound:
Compound Name | Structure Features | Biological Activity |
---|---|---|
This compound | Pyrazolo[3,4-d]pyrimidine core with chloro and propyl substitutions | CDK2 inhibitor |
1-(5-fluoro-2-methylphenyl)-N-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amines | Similar core but with fluorine | Moderate CDK inhibition |
1-(5-bromo-2-methylphenyl)-N-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amines | Bromine substitution | Enhanced anti-cancer activity |
Case Studies
Case Study 1: CDK Inhibition
In a study focusing on the inhibition of CDK2 by pyrazolo[3,4-d]pyrimidines, researchers found that derivatives similar to our compound displayed significant inhibition rates. The study confirmed that structural modifications could enhance or reduce inhibitory activity against CDK2.
Case Study 2: Cytotoxicity Evaluation
Another research effort evaluated the cytotoxic effects of various pyrazolo derivatives on multiple cancer cell lines. The results indicated that compounds with specific substitutions on the pyrazole ring demonstrated varying degrees of potency against cancer cells, further establishing the importance of structural characteristics in biological activity.
Properties
IUPAC Name |
1-(5-chloro-2-methylphenyl)-N-propylpyrazolo[3,4-d]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN5/c1-3-6-17-14-12-8-20-21(15(12)19-9-18-14)13-7-11(16)5-4-10(13)2/h4-5,7-9H,3,6H2,1-2H3,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQZFADNHRWQASD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=C2C=NN(C2=NC=N1)C3=C(C=CC(=C3)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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